molecular formula C₃₈H₆₈O₄Si₂ B1147392 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester CAS No. 161885-78-5

26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester

Cat. No.: B1147392
CAS No.: 161885-78-5
M. Wt: 645.12
InChI Key:
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Description

26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₃₈H₆₈O₄Si₂ and its molecular weight is 645.12. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

In the realm of organic synthesis, this compound's derivatives play a pivotal role. For instance, the synthesis of bridge-substituted calix[4]arenes demonstrates the versatility of carboxylic acid derivatives in forming esters and other functionalized molecules, showcasing the fundamental role of tert-butyldimethylsilyl protected intermediates in organic chemistry (Fischer et al., 2011). This is supported by methods described for esterification and Ritter reactions, highlighting the chemoselective deprotection and functional group transformations essential for complex molecule synthesis (Dawar et al., 2011).

Material Science Applications

In material science, derivatives of the subject compound are utilized in the development of polymeric and composite materials. For example, the synthesis and characterization of carboxyl-terminated polydimethylsiloxanes (PDMS) involve controlled hydrosilylation reactions and subsequent hydrolysis, indicating the importance of tert-butyl esters in tailoring polymer end-groups for specific applications (Cheng et al., 2014).

Analytical Chemistry and Method Development

In analytical chemistry, the development of comprehensive chemical derivatization methods for gas chromatography-mass spectrometry (GC-MS) analysis utilizes tert-butyldimethylsilyl derivatives. This approach enhances the detectability and quantification of complex molecules in various matrices, demonstrating the utility of such derivatives in improving analytical methodologies (Birkemeyer et al., 2003).

Catalysis and Reaction Mechanisms

The compound and its derivatives find applications in catalysis, where they are used to study reaction mechanisms and develop new synthetic pathways. For instance, the use of tert-butyl esters in the synthesis of anhydrides and esters through reactions catalyzed by weak Lewis acids sheds light on new methods for esterification and anhydride formation (Bartoli et al., 2007).

Properties

IUPAC Name

methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H68O4Si2/c1-27(17-15-19-35(39)40-10)32-22-23-33-29(18-16-24-38(32,33)9)20-21-30-25-31(41-43(11,12)36(3,4)5)26-34(28(30)2)42-44(13,14)37(6,7)8/h20-21,27,31-34H,2,15-19,22-26H2,1,3-14H3/b29-20+,30-21+/t27-,31-,32-,33+,34+,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGWSEUEDPLMHW-MDFOLGTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H68O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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